![molecular formula C19H19ClN2S B3035329 5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-13-8](/img/structure/B3035329.png)
5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
Overview
Description
5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (5-Cl-4-DMPSM-1-MPP) is a synthetic pyrazole derivative that has been studied for its potential use in the synthesis of various compounds. It is a member of the pyrazole family, which is a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms and two carbon atoms. Pyrazoles have been used in the synthesis of a variety of compounds, including drugs, pesticides, dyes, and fragrances. 5-Cl-4-DMPSM-1-MPP has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
Catalytic Applications
- Recyclable Catalyst : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, was used as a recyclable catalyst for the synthesis of pyrazolones, demonstrating its potential in catalytic applications (Tayebi et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Heterocycles : Research has shown the synthesis of various heterocycles from methyl phenyl sulfone, which is structurally related to the compound (Yokoyama et al., 1984).
- Formation of Thieno[2,3-c]pyrazoles : A study involved converting a related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, into Thieno[2,3-c]pyrazoles, highlighting its versatility in forming novel heterocycles (Haider et al., 2005).
- Hydrogen-bonded Chains : Investigations into compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propenones demonstrated their ability to form hydrogen-bonded chains, which is important for understanding their crystal structures (Trilleras et al., 2005).
Biological and Pharmacological Studies
- Antibacterial Activity : Some derivatives of 3,5-dimethyl-1H-pyrazole, structurally related to the compound, were synthesized and showed promising antibacterial activity (Al-Smaisim, 2012).
- Synthesis and Bioactivity : A study on the synthesis and bioactivities of 1H-pyrazole derivatives, which include an aryl sulfonate moiety, revealed their potential anti-inflammatory and antimicrobial activities (Kendre et al., 2013).
Structural Analysis and Characterization
- Crystal Structures and DFT Studies : Research on related compounds like 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole provided insights into their crystal structures and molecular properties through DFT studies (Şahin et al., 2011).
Miscellaneous Applications
- Synthesis of Pyrazole Derivatives : A synthesis study focused on producing various 3-phenyl-1H-pyrazole derivatives, showcasing the compound's importance as an intermediate in producing biologically active compounds (Liu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target through hydrogen bonding interactions with both Arg287 and Tyr283 via its diethylaminomethylsulphonamide fragment . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Biochemical Pathways
Given its target, it is likely that it interferes with the pteridine metabolic pathway in leishmania parasites, thereby inhibiting their growth and proliferation .
Result of Action
The compound has demonstrated potent in vitro antipromastigote activity, with an IC50 value of 0.018 µg/mL . This means it is highly effective at inhibiting the growth of Leishmania parasites. In fact, it is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
properties
IUPAC Name |
5-chloro-4-[(2,5-dimethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-13-9-10-14(2)17(11-13)23-12-16-18(21-22(3)19(16)20)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFSXERUHSGORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144303 | |
Record name | 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole | |
CAS RN |
318234-13-8 | |
Record name | 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318234-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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